molecular formula C21H25FN2O3 B5022822 1-(2-{1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone

1-(2-{1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone

Cat. No.: B5022822
M. Wt: 372.4 g/mol
InChI Key: PIGFURWTRPQUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a benzofuran, a piperidine, and a pyrrolidinone . Benzofuran is a heterocyclic compound that is found in various natural products and medicines . Piperidine is a common motif in many pharmaceuticals and its derivatives are used in organic synthesis. Pyrrolidinone is a versatile building block in the synthesis of many pharmaceutical drugs.


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzofuran derivatives can be synthesized through various methods, including free radical cyclization and proton quantum tunneling . The synthesis of complex molecules often involves multiple steps and different conditions, depending on the specific structure of the target molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzofuran moiety is a fused ring system consisting of a benzene ring and a furan ring . The piperidine and pyrrolidinone moieties are both five-membered rings, with the former containing a nitrogen atom and the latter containing both a nitrogen atom and a carbonyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present in the molecule. For instance, the carbonyl group in the pyrrolidinone moiety could potentially undergo nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of multiple ring structures could potentially increase the compound’s stability and rigidity .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many benzofuran derivatives have been found to exhibit various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Benzofuran derivatives have attracted attention due to their diverse pharmacological activities and potential applications as drugs . Therefore, the synthesis and study of new benzofuran derivatives, such as the compound , could be a promising area of future research.

Properties

IUPAC Name

1-[2-[1-(7-fluoro-3-methyl-1-benzofuran-2-carbonyl)piperidin-2-yl]ethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c1-14-16-7-4-8-17(22)20(16)27-19(14)21(26)24-12-3-2-6-15(24)10-13-23-11-5-9-18(23)25/h4,7-8,15H,2-3,5-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGFURWTRPQUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC=C2F)C(=O)N3CCCCC3CCN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.